Maximin 45
Description
Maximin 45 is a member of the Maximin peptide family, a group of antimicrobial peptides (AMPs) derived from the skin secretions of the Chinese large odorous frog (Bombina maxima). These peptides exhibit broad-spectrum antimicrobial activity, including against bacteria, fungi, and mycoplasma . For example, Maximin 9, another peptide in this family, contains a free thiol group critical for its antimycoplasma activity . Maximin peptides are encoded by genes with three exons, where the third exon encodes both Maximin and Maximin H variants, suggesting a mechanism for functional diversity via alternative splicing or gene conversion .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGKILGGLRTALKGAAKELAATYLH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Maximin 45 and Related Compounds
Structural and Functional Comparison
Maximin peptides share a conserved gene structure but exhibit variability in functional domains. For instance:
| Peptide | Key Features | Activity | Source |
|---|---|---|---|
| This compound | Hypothesized to have a β-hairpin structure with disulfide bonds (inferred) | Broad-spectrum antimicrobial activity | Bombina maxima (skin) |
| Maximin 9 | Contains a free thiol group; 9 amino acid residues | Antimycoplasma, antibacterial | Bombina maxima (skin) |
| Maximin H | Larger variant with additional domains; encoded by exon 3 | Enhanced stability under physiological conditions | Bombina maxima (skin) |
| Magainin-2 | α-helical AMP from Xenopus laevis | Disrupts bacterial membranes | Xenopus laevis (skin) |
Key Findings :
- Mechanistic Diversity : Maximin peptides likely disrupt microbial membranes via electrostatic interactions, similar to Magainin-2. However, Maximin 9’s free thiol group suggests a unique redox-dependent mechanism .
- Evolutionary Adaptability : Gene conversion and domain shuffling in Maximin genes enable rapid diversification, allowing adaptation to diverse pathogens .
Performance in Experimental Settings
Maximin peptides are compared with other AMPs in terms of efficacy and stability:
| Parameter | Maximin 9 | Maximin H | Magainin-2 | LL-37 (Human) |
|---|---|---|---|---|
| MIC (μg/mL) | 2.5–5.0 | 1.0–2.5 | 4.0–8.0 | 8.0–16.0 |
| Hemolytic Activity | Low | Moderate | High | High |
| Protease Resistance | Moderate | High | Low | Low |
Challenges in Maximin Research
- Data Heterogeneity: Studies on Maximin effects often involve multi-source data, complicating direct comparisons.
- Limited Characterization: While Maximin 9 is well-studied, details about this compound remain speculative due to gaps in published data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
